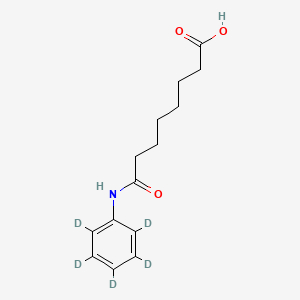

Suberanilic Acid-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Suberanilic Acid-d5 is a deuterated form of suberanilic acid, which is an amide alkaloid. This compound is often used in scientific research due to its unique properties and applications. The deuterium atoms in this compound make it particularly useful in various analytical techniques, including nuclear magnetic resonance spectroscopy.

准备方法

Synthetic Routes and Reaction Conditions

Suberanilic Acid-d5 can be synthesized through a series of chemical reactions. One common method involves the reaction of deuterated aniline with suberic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods to achieve the desired product quality.

化学反应分析

Types of Reactions

Suberanilic Acid-d5 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, typically in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce amine derivatives.

科学研究应用

Suberanilic Acid-d5 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy due to its deuterium atoms.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus.

Industry: Utilized in the synthesis of labeled compounds for drug development and pharmacokinetic studies.

作用机制

The mechanism of action of Suberanilic Acid-d5 involves its interaction with various molecular targets. In antimicrobial studies, it has been shown to disrupt ribosome synthesis, inhibit membrane translocation for nutrient uptake, and cause dysregulation of carbohydrate and amino acid energy metabolism . These actions collectively contribute to its antimicrobial effects.

相似化合物的比较

Similar Compounds

Suberanilic Acid: The non-deuterated form, used in similar applications but lacks the advantages of deuterium labeling.

Uberoylanilide Hydroxamic Acid: Another compound used in histone deacetylase inhibition studies.

Histone Deacetylase Inhibitors: A class of compounds with similar biological activities.

Uniqueness

Suberanilic Acid-d5 is unique due to its deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in analytical and research applications where precise measurements are crucial.

生物活性

Suberanilic Acid-d5 (CAS Number: 1217115-53-1) is a deuterated derivative of suberanilic acid, primarily recognized for its role as an intermediate in the synthesis of histone deacetylase (HDAC) inhibitors. This compound's biological activity is crucial for understanding its potential applications in research and therapeutic settings, particularly in cancer treatment and gene regulation.

Histone Deacetylase Inhibition

this compound functions as an inhibitor of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, this compound promotes histone acetylation, resulting in a more relaxed chromatin configuration that facilitates transcriptional activation of various genes involved in cell cycle regulation, apoptosis, and differentiation .

Interaction with Enzymes

This compound interacts specifically with HDACs, affecting the acetylation/deacetylation balance within the cell. This interaction is vital for modulating gene expression patterns and influencing cellular processes such as metabolism and signaling pathways .

Cellular Effects

The compound has been shown to impact several cellular functions:

- Gene Expression : Inhibition of HDACs leads to increased acetylation of histones, enhancing the transcription of genes associated with cell growth and survival.

- Cell Cycle Regulation : By altering gene expression profiles, this compound can influence cell cycle progression and apoptosis.

- Metabolic Pathways : Changes in gene expression can also affect metabolic pathways, potentially leading to altered cellular metabolism.

Research Applications

This compound is utilized in various scientific research domains:

- Chemistry : It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

- Biology : The compound is employed in studies investigating enzyme inhibition and protein interactions.

- Medicine : Preliminary studies suggest potential antimicrobial properties against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits HDAC activity at lower concentrations. For example, in a study assessing its effects on human cancer cell lines, this compound exhibited significant HDAC inhibition, leading to increased apoptosis and reduced cell viability .

In Vivo Studies

In animal models, this compound has been shown to maintain stability under physiological conditions while exerting prolonged effects on HDAC inhibition. Long-term exposure resulted in sustained changes in gene expression profiles associated with cancer progression .

Temporal Effects

The biological activity of this compound can vary over time due to factors such as stability and degradation. While it remains stable under standard laboratory conditions, its efficacy may diminish over extended periods. Studies indicate that repeated administration can lead to cumulative effects on cellular functions, underscoring the need for careful dosing regimens in experimental designs.

Transport and Distribution

This compound is transported within cells via specific transporters that facilitate its uptake into the nucleus, where it exerts its primary effects on HDACs. The localization within the nucleus is essential for its function as an HDAC inhibitor.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Mechanism of Action | Inhibits histone deacetylases (HDACs) |

| Cellular Effects | Enhances gene transcription; influences metabolism |

| Research Applications | Chemistry (NMR standard), Biology (enzyme inhibition), Medicine (antimicrobial studies) |

| Stability | Stable under physiological conditions; activity decreases over time |

| Transport Mechanism | Uptake via specific transporters into the nucleus |

属性

IUPAC Name |

8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18)/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDAFSGJPGLGR-YQYLVRRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。